Bromochlorophenol blue sodium salt p.a.
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Overview
Description
Bromochlorophenol Blue sodium salt is a chemical compound commonly used as an acid-base indicator. It is an acid-sensitive dye that functions as a pH indicator, changing color in response to pH variations. The compound has the molecular formula C19H9Br2Cl2NaO5S and a molecular weight of 603.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Bromochlorophenol Blue sodium salt involves several steps:
Synthesis of Chlorophenol Red: Chlorophenol red is synthesized by condensing o-benzenesulfonic anhydride with chlorophenol under the catalysis of anhydrous zinc chloride.
Bromination: The chlorophenol red is then brominated to obtain bromochlorophenol red.
Formation of Bromochlorophenol Blue Sodium Salt: The bromochlorophenol red is reacted with sodium hydroxide to produce Bromochlorophenol Blue sodium salt.
Industrial Production Methods
Industrial production of Bromochlorophenol Blue sodium salt follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically crystallized, filtered, and dried to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Bromochlorophenol Blue sodium salt undergoes various chemical reactions, including:
Acid-Base Reactions: As a pH indicator, it changes color in response to pH variations.
Substitution Reactions: The compound can undergo substitution reactions due to the presence of bromine and chlorine atoms.
Common Reagents and Conditions
Acid-Base Reactions: These reactions typically occur in aqueous solutions with varying pH levels.
Substitution Reactions: Common reagents include nucleophiles that can replace the bromine or chlorine atoms under appropriate conditions.
Major Products Formed
Acid-Base Reactions: The major products are the protonated and deprotonated forms of the compound, which exhibit different colors.
Substitution Reactions: The major products depend on the specific nucleophiles used in the reaction.
Scientific Research Applications
Bromochlorophenol Blue sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator in various chemical analyses and experiments.
Biology: The compound is used in biological assays to monitor pH changes in biological samples.
Medicine: It is employed in diagnostic assays to detect the presence of specific substances based on pH changes.
Industry: The compound is used in the manufacturing of pH-sensitive materials and in quality control processes.
Mechanism of Action
Bromochlorophenol Blue sodium salt functions as a pH indicator by undergoing structural changes in response to pH variations. The compound exists in different protonation states, each with distinct colors. At low pH, it is protonated and appears yellow, while at high pH, it is deprotonated and appears blue. The transition between these states involves the transfer of protons, which affects the electronic structure and color of the compound .
Comparison with Similar Compounds
Similar Compounds
Bromothymol Blue: Another pH indicator with a similar structure but different pH transition range.
Chlorophenol Red: A precursor in the synthesis of Bromochlorophenol Blue sodium salt, also used as a pH indicator.
Phenol Red: A pH indicator with a different color transition range.
Uniqueness
Bromochlorophenol Blue sodium salt is unique due to its specific pH transition range (3.0-4.6) and its dual sensitivity to both bromine and chlorine atoms. This makes it particularly useful in applications requiring precise pH measurements in acidic to slightly acidic conditions .
Properties
Molecular Formula |
C19H9Br2Cl2NaO5S |
---|---|
Molecular Weight |
603.0 g/mol |
IUPAC Name |
sodium;2-bromo-4-[3-(3-bromo-5-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-chlorophenolate |
InChI |
InChI=1S/C19H10Br2Cl2O5S.Na/c20-12-5-9(7-14(22)17(12)24)19(10-6-13(21)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19;/h1-8,24-25H;/q;+1/p-1 |
InChI Key |
VXEJYCKTYSQCJK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Cl)C4=CC(=C(C(=C4)Br)[O-])Cl.[Na+] |
Origin of Product |
United States |
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